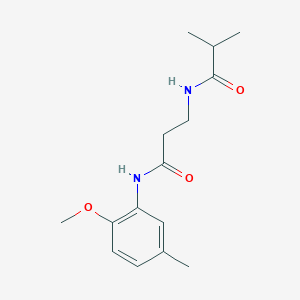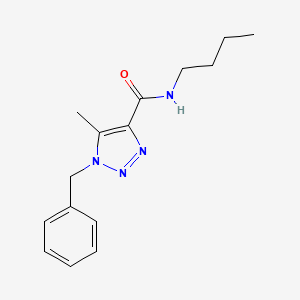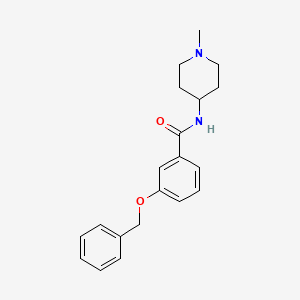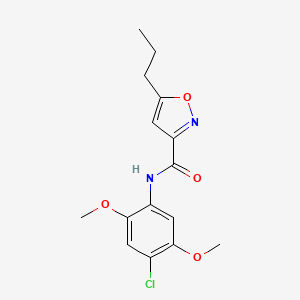![molecular formula C17H17N5O2 B4459612 N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B4459612.png)
N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a benzamide core linked to a tetrazole ring and a methoxyphenyl group, which imparts distinct chemical properties.
Mécanisme D'action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide may also interact with various biological targets.
Mode of Action
Related compounds such as 4-(1h-1,2,3-triazol-1-yl)benzamides have been synthesized as hsp90 inhibitors . This suggests that this compound might interact with its targets in a similar manner, potentially inhibiting their function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s possible that this compound may affect similar pathways.
Pharmacokinetics
A related compound, 4-[{2′-(2h-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-r-2-oxoethyl)amino]benzoic acid derivatives, was found to obey all five rules with good bioavailability . This suggests that this compound might have similar pharmacokinetic properties.
Result of Action
Related compounds such as 4-(1h-1,2,3-triazol-1-yl)benzamides exhibited significant hsp90α binding affinity , suggesting that this compound might have similar effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with 3-aminobenzamide to form the intermediate amide. Finally, the tetrazole ring is introduced via a cyclization reaction using sodium azide and triethyl orthoformate under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated benzamide derivatives.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its tetrazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the benzamide and tetrazole moieties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amine linkage but differs in the overall structure.
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Contains a methoxyphenyl group and a triazole ring but differs in the substitution pattern and functional groups.
Uniqueness: N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is unique due to its combination of a benzamide core, a tetrazole ring, and a methoxyphenyl group. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-16-7-5-13(6-8-16)9-10-18-17(23)14-3-2-4-15(11-14)22-12-19-20-21-22/h2-8,11-12H,9-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQVFIOWQBFYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325682 | |
| Record name | N-[2-(4-methoxyphenyl)ethyl]-3-(tetrazol-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85270606 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
796126-95-9 | |
| Record name | N-[2-(4-methoxyphenyl)ethyl]-3-(tetrazol-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4459530.png)
![N-[3-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4459539.png)
![1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4459552.png)



![N-{3-[(cyclopropylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4459584.png)

![N-(4-chlorophenyl)-4-[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459606.png)

![1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4459619.png)
![N-(2-FLUOROPHENYL)-N-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE](/img/structure/B4459623.png)
![6-bromo-N-(2-phenylethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B4459627.png)
![N-(3,5-DIMETHYLPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4459632.png)
